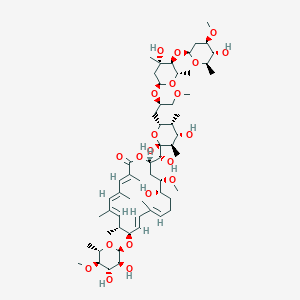

Apoptolidin

説明

Historical Context of Discovery

Apoptolidin was first reported in 1997 by a team of researchers led by H. Seto. hmong.in.th It was isolated from the fermentation broth of a bacterium, Nocardiopsis sp. hmong.in.thabsin.cn The discovery was the result of a screening program designed to identify natural products that could selectively induce apoptosis, or programmed cell death, in transformed cells. hmong.in.th The initially isolated compound was named this compound A. fluoroprobe.com Following its discovery, several other related compounds, known as congeners, including Apoptolidins B, C, and D, were also isolated from the same microorganism. fluoroprobe.com The producing organism, Nocardiopsis sp. FU40, has been the subject of genomic sequencing to understand the biosynthetic gene cluster responsible for producing the this compound family of macrolides. nih.gov

Significance in Natural Product Research and Selective Cytotoxicity

This compound is a 20-membered glycosylated macrolide that stands out in natural product research due to its remarkable selective cytotoxicity. hmong.in.thfishersci.com A pivotal finding was its ability to induce apoptosis in E1A-transformed rat glial cells at nanomolar concentrations, while normal, untransformed glial cells remained unaffected even at significantly higher concentrations. hmong.in.thwikipedia.org This selective targeting of oncogene-containing cells over normal cells represents a highly desirable characteristic for potential therapeutic agents and has made this compound a subject of intense research interest. hmong.in.th

The molecule's unique biological profile has spurred considerable investigation into its mechanism of action and has inspired numerous efforts in total synthesis by various research groups. absin.cnfluoroprobe.com Early mechanistic studies suggested that this compound targets a mitochondrial protein. nih.gov It was later demonstrated that this compound A is a potent inhibitor of mitochondrial F0F1-ATP synthase, an enzyme crucial for cellular energy production. nih.govrcsb.org Its selectivity was found to correlate well with other known inhibitors of this enzyme, such as oligomycin, ossamycin, and cytovaricin. nih.gov

The structural complexity of this compound, which includes a macrolactone core and carbohydrate appendages, has been a key focus of research. Studies have shown that the glycosylation pattern is crucial for its cytotoxic activity. The aglycone, known as apoptolidinone, which lacks the sugar moieties, is non-cytotoxic. Specifically, the disaccharide attached at position C-27 appears to be more critical for its biological activity than the monosaccharide at C-9. The inherent instability of this compound A, which can undergo a base-induced acyl migration to form the less active isothis compound A, has also driven research toward creating more stable and potent synthetic analogues. fluoroprobe.com

The selective action of this compound is thought to be linked to the metabolic differences between normal and cancerous cells, with many cancer cells exhibiting a reliance on oxidative phosphorylation (OXPHOS), making them more vulnerable to inhibitors of F0F1-ATP synthase. This has positioned this compound and its analogues as valuable chemical tools for studying cancer metabolism and for exploring new therapeutic strategies.

Table 1: In Vitro Cytotoxicity of this compound A and Analogues

| Compound | Cell Line | Activity Metric | Value |

|---|---|---|---|

| This compound A | E1A-transformed rat fibroblasts (Ad12-3Y1) | GI50 | 6.5 nM wikipedia.org |

| This compound A | Normal rat fibroblasts (3Y1) | GI50 | >1 µM wikipedia.org |

| This compound A | Human lung carcinoma (H292) | EC50 | 50 nM hmong.in.th |

| This compound A | Yeast F0F1-ATPase | Ki | 4-5 µM nih.govrcsb.org |

| This compound B | Human lung carcinoma (H292) | GI50 | 7 nM fluoroprobe.com |

| This compound D | Human lung carcinoma (H292) | EC50 | 210 nM hmong.in.th |

| Isothis compound A | F0F1-ATPase Inhibition | Potency | 10-fold less than this compound A fluoroprobe.com |

| Apoptolidinone A | Human lung carcinoma (H292) | Cytotoxicity | Non-cytotoxic fluoroprobe.com |

| Apoptolidinone D | Human lung carcinoma (H292) | Cytotoxicity | Non-cytotoxic fluoroprobe.com |

特性

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILMROCKORZEMQ-AIUMZUNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194874-06-1 | |

| Record name | Apoptolidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APOPTOLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Bioproductivity of Apoptolidin

Producing Organisms and Microbial Origin

The discovery and subsequent characterization of apoptolidin have been linked to several species of actinomycetes, a group of bacteria renowned for their production of a wide array of secondary metabolites.

The original source from which this compound was first isolated is the actinomycete Nocardiopsis sp. FU40. nih.govhmong.in.th This soil microbe is the archetypal producer, and fermentation of this strain can yield between 50 to 100 mg of this compound A per liter. hmong.in.th The complete genome of Nocardiopsis sp. FU40 was sequenced to investigate the biosynthesis of this natural product, leading to the identification of the this compound biosynthetic gene cluster. nih.govnih.gov This strain produces a family of related compounds known as the apoptolidins, which are 20/21-membered macrolides. nih.gov These macrolides can be appended with 6-deoxy sugars at various positions and may or may not feature an invariant disaccharide. nih.gov

This compound production is not exclusive to the Nocardiopsis genus. Research has indicated that the compound can also be produced by the polyketide synthesis gene cluster of Streptomyces bingchenggensis BCW-1. wikipedia.org Further supporting the link to this genus, a separate study on Streptomyces sp. TS-2-2 revealed a 99% identity in its 16S rRNA gene sequence to that of Streptomyces bingchenggensis BCW-1. wikipedia.org

A more unusual microbial source for this compound is Amycolatopsis sp. DW02G, a bacterial strain isolated from the gut of the wasp Dolichovespula media media. nih.gov This strain was found to produce this compound A, demonstrating that the biosynthetic capability for this macrolide exists in diverse ecological niches, including insect-associated microbes. nih.govmedkoo.com Full genome analysis of the DW02G strain successfully identified the biosynthetic gene cluster responsible for this compound production. nih.govctdbase.org In addition to this compound A, this strain also produces a new congener, this compound I. nih.govctdbase.org Furthermore, another species from this genus, an Indonesian Amycolatopsis sp. ICBB 8242, has been shown to produce novel variants, namely 2′-O-succinyl-apoptolidin A and 3′-O-succinyl-apoptolidin A. npatlas.org

Streptomyces bingchenggensis BCW-1

Genetic Basis of Biosynthesis

The synthesis of the this compound molecule is a genetically encoded process, relying on a dedicated set of genes organized into a functional unit known as a biosynthetic gene cluster. Central to this process is a Type I polyketide synthase system.

The aglycone, or the core macrolactone structure of this compound, is assembled by a Type I Polyketide Synthase (PKS). hmong.in.thuni-freiburg.de Type I PKS systems are large, multi-domain enzymes that function in a modular, assembly-line fashion. nih.gov In the case of this compound biosynthesis in Nocardiopsis sp. FU40, the PKS is composed of 13 homologating modules distributed across several PKS genes (ApoS1 - ApoS8). nih.govnih.gov Each module is responsible for one cycle of chain elongation, selecting a specific building block (usually a malonyl-CoA or methylmalonyl-CoA derivative) and catalyzing the condensation reaction to extend the growing polyketide chain. nih.gov

A notable feature of the this compound PKS pathway is its unusual initiation. nih.gov The process begins with a methoxymalonyl-acyl carrier protein (ACP) loading module, an uncommon starting mechanism in polyketide biosynthesis. nih.govnih.gov Following the assembly of the polyketide backbone by the PKS modules, the structure undergoes further modifications, including glycosylation, which is catalyzed by specific glycosyltransferases. nih.gov These sugar attachments are crucial, as the aglycone alone (apoptolidinone) shows no significant cytotoxicity. hmong.in.th

The complete set of genes required for this compound biosynthesis is co-localized on the chromosome in a biosynthetic gene cluster (BGC). absin.cn In Nocardiopsis sp. FU40, this gene cluster spans a significant region of 116 kb. nih.govnih.gov

Key Features of the Nocardiopsis sp. FU40 this compound Gene Cluster:

| Feature | Description | Reference |

|---|---|---|

| Size | ~116 kilobases (kb) | nih.govnih.gov |

| Open Reading Frames (ORFs) | Approximately 39 | nih.govnih.gov |

| Core Enzymes | Type I Polyketide Synthase (PKS) | nih.govnih.gov |

| Sugar Biosynthesis | A single cluster of genes for the synthesis of the mono- and disaccharide moieties (l-olivomycose and d-oleandrose). | nih.gov |

| Glycosyltransferases | Three distinct glycosyltransferase genes (ApoGT1, ApoGT2, ApoGT3) responsible for attaching the sugar units. | nih.govhmong.in.th |

| Validation | The function of the cluster was confirmed through targeted gene disruption experiments. For instance, disrupting specific PKS and cytochrome P450 genes within the cluster delineated their roles in the biosynthetic pathway. | nih.govnih.gov |

The identification and characterization of this gene cluster in Nocardiopsis sp. FU40, as well as the corresponding cluster in Amycolatopsis sp. DW02G, provide a genetic blueprint for this compound production. nih.govctdbase.org This knowledge underpins efforts to generate novel this compound analogs through genetic engineering and mutasynthesis. nih.gov

Functional Validation of Biosynthetic Genes (e.g., ApoP)

A key step in deciphering the this compound biosynthetic pathway is the functional validation of individual genes within the cluster. This process confirms the theoretical role assigned to a gene based on sequence homology. A prime example is the characterization of apoP, a gene predicted to encode a cytochrome P450 monooxygenase. nih.gov

Researchers hypothesized that ApoP is responsible for a specific, stereoselective methylene oxidation on the this compound macrolide ring. To confirm this, a two-pronged approach involving gene disruption and in vitro enzymatic assays was employed.

First, targeted disruption of the apoP gene in the producer strain Nocardiopsis sp. FU 40 was performed. This genetic modification resulted in the complete abolishment of this compound production, providing strong evidence that the ApoP enzyme is essential for the biosynthetic pathway. nih.gov

Second, to definitively prove its function, the apoP gene was cloned and overexpressed in a heterologous host, Escherichia coli. The resulting ApoP protein was purified and its enzymatic activity was tested in a controlled in vitro setting. These experiments confirmed that ApoP is indeed a P450 enzyme that performs the proposed oxidation step, thus validating its function within the complex assembly line of this compound biosynthesis. nih.gov

Table 1: Functional Validation of the apoP Gene

| Gene | Proposed Function | Validation Method | Result |

|---|---|---|---|

| apoP | P450-mediated stereoselective methylene oxidation | Targeted gene disruption; Heterologous expression and in vitro assay | Disruption abolished this compound production; Purified enzyme demonstrated the specific oxidative activity. nih.gov |

Strategies for Biosynthetic Engineering and Analog Generation

With a validated gene cluster in hand, researchers can employ various biosynthetic engineering strategies to create novel derivatives of this compound. These new analogs are valuable for probing structure-activity relationships (SAR) and potentially developing compounds with improved therapeutic properties. researchgate.net

Targeted Gene Disruption

Targeted gene disruption is a powerful technique used both to validate gene function and to generate strains for producing novel compounds. The process involves precisely deleting or inactivating a specific gene in the chromosome of the producing organism. For this compound, this has been achieved in Nocardiopsis sp. FU 40 using the well-established λ-Red recombination system. nih.gov This method typically involves replacing the target gene with an antibiotic resistance marker, such as the apramycin resistance gene, via homologous recombination. nih.gov

A critical gene targeted for disruption was ApoS8, which encodes the terminal polyketide synthase module. nih.gov Inactivating ApoS8 creates a mutant strain, FU40ΔApoS8, that is incapable of producing the apoptolidinone aglycone (the core macrolide structure), thereby halting the production of all this compound compounds. nih.gov

This FU40ΔApoS8 mutant serves multiple purposes:

Functional Confirmation: It confirms that the apo gene cluster is indeed responsible for this compound biosynthesis. nih.gov

Chemical Complementation: The function of downstream enzymes can be confirmed. When the FU40ΔApoS8 mutant was fed with the this compound monosaccharide, it successfully produced this compound A and isothis compound A, demonstrating that the glycosylation enzymes were still active. nih.gov

Platform for Mutasynthesis: The mutant provides a "clean" background, free of native aglycone production, which is ideal for precursor-directed biosynthesis strategies. nih.govnih.gov

Table 2: Examples of Targeted Gene Disruption in Nocardiopsis sp. FU 40

| Disrupted Gene | Enzyme Function | Resulting Mutant Strain | Effect on Production |

|---|---|---|---|

| ApoP | P450 Monooxygenase | FU40ΔApoP | Abolished production of this compound. nih.gov |

| ApoS8 | Terminal Polyketide Synthase | FU40ΔApoS8 | Abolished production of the apoptolidinone aglycone. nih.gov |

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a semi-synthetic strategy that combines chemical synthesis with microbial fermentation to generate novel analogs. This approach involves feeding a structurally modified, synthetic precursor (an aglycone) to a microbial culture that can process it using its native enzymatic machinery, such as glycosyltransferases. nih.govvanderbilt.edu

Two primary methods have been employed for this compound:

Chemical Knockdown: This technique uses a chemical inhibitor to block an early step in the native biosynthetic pathway, preventing the production of the natural aglycone. For this compound, the fatty acid synthase and polyketide synthase inhibitor cerulenin is used. nih.govwikipedia.org When cerulenin is added to the Nocardiopsis sp. culture, it silences the PKS pathway. A synthetically created aglycone, such as apoptolidinone D, can then be added to the culture, where the cell's downstream glycosyltransferase enzymes attach the native sugar moieties to the unnatural precursor. nih.gov

Mutasynthesis: This is an evolution of precursor-directed biosynthesis that uses a genetically engineered mutant instead of a chemical inhibitor. nih.gov The FU40ΔApoS8 strain, which cannot produce its own aglycone, is the ideal host. nih.govnih.gov Feeding synthetic aglycones to this mutant allows for their efficient glycosylation without any competition from the endogenous pathway, leading to the generation of novel this compound derivatives. researchgate.netresearchgate.net This approach has been successfully used to glycosylate synthetic apoptolidinone A and D. researchgate.net

These strategies effectively leverage the cell's specialized enzymes to perform complex chemical transformations on synthetic starting materials, opening a powerful route to a diverse library of this compound analogs. nih.gov

Table 3: Precursor-Directed Biosynthesis Strategies for this compound Analogs

| Strategy | Method | Synthetic Precursor Fed | Resulting Product |

|---|---|---|---|

| Chemical Knockdown | Addition of cerulenin to wild-type Nocardiopsis sp. | Apoptolidinone D | Glycosylated derivatives of Apoptolidinone D. nih.gov |

| Mutasynthesis | Fermentation with FU40ΔApoS8 mutant strain | Apoptolidinone A / Apoptolidinone D | Generation of novel this compound analogs. researchgate.net |

Biological Activities and Therapeutic Potential of Apoptolidin

Selective Cytotoxicity in Oncogene-Transformed Cell Lines

A hallmark of apoptolidin is its remarkable ability to selectively induce apoptosis, or programmed cell death, in cells that have been transformed by oncogenes, while leaving their normal, untransformed counterparts largely unaffected. acs.org This selectivity is a highly desirable trait for an anticancer agent, as it suggests the potential for targeted therapy with reduced side effects.

Specificity in E1A and E1A/E1B19K Transformed Rat Glial Cells

This compound was initially identified through a screening program designed to find compounds that could selectively kill rat glial cells transformed with the adenovirus E1A oncogene. researchgate.netacs.org It demonstrated potent cytotoxicity against these transformed cells, with an IC50 (the concentration required to inhibit the growth of 50% of cells) of 11 ng/mL. researchgate.nettoku-e.comechemi.com Further studies showed that this compound retained its potent activity in cells co-expressing the E1B19K anti-apoptotic gene, highlighting its ability to overcome common mechanisms of cancer cell survival. acs.org In stark contrast, untransformed rat glial cells were not affected by this compound even at much higher concentrations. acs.orgresearchgate.netresearchgate.net This selective induction of apoptosis in oncogenically modified cells underscores the compound's potential as a targeted therapeutic agent. acs.org

Performance in National Cancer Institute (NCI-60) Cell Line Panel Screening

The National Cancer Institute's (NCI) 60-cell line panel is a crucial tool for evaluating the selectivity of potential anticancer drugs against a diverse range of human cancers. pnas.org When tested in this panel, this compound was found to be among the top 0.1% most cell-line selective cytotoxic agents out of 37,000 molecules. pnas.orgnih.gov This high degree of selectivity is unusual and points to a specific mechanism of action that is not universally effective against all cancer cells. researchgate.netnih.gov The pattern of sensitivity across the NCI-60 panel for this compound showed a strong correlation with other known inhibitors of the mitochondrial F0F1-ATP synthase, such as oligomycin and ossamycin. researchgate.netpnas.org This correlation provided early and significant evidence that this compound's mechanism of action involves the inhibition of this key mitochondrial enzyme. researchgate.netnih.gov

The mean IC50 values for this compound and other F0F1-ATPase inhibitors in the NCI-60 screen were as follows:

This compound: 18 μM

Cytovaricin: 1 μM

Oligomycin A: 0.27 μM

Ossamycin: 0.8 μM pnas.org

It's important to note that the aglycone of this compound, known as apoptolidinone, which lacks the sugar moieties, shows no cytotoxic activity against various tumor cell lines, indicating the crucial role of the sugar components in its biological function. researchgate.netnih.gov

Differential Sensitivity Based on Cellular Metabolic Phenotype

The selective cytotoxicity of this compound is intricately linked to the metabolic state of the cancer cells. researchgate.net Many cancer cells exhibit the "Warburg effect," a phenomenon where they primarily rely on aerobic glycolysis for energy production, even in the presence of oxygen. pnas.org However, this compound is more effective against cancer cells that have a more oxidative metabolic phenotype and rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP synthesis. researchgate.netmdpi.com

This dependence on metabolic phenotype explains the differential sensitivity observed in the NCI-60 panel. researchgate.net Cells that are more reliant on OXPHOS are more vulnerable to inhibitors of the F0F1-ATP synthase like this compound. researchgate.netpnas.org In this compound-resistant cells with a glycolytic phenotype, sensitivity can be significantly increased by co-treatment with inhibitors of glycolysis, such as 2-deoxyglucose, or inhibitors of lactate formation, like oxamate. pnas.org This combination therapy strategy forces the resistant cells to rely more on the now-inhibited OXPHOS pathway, leading to increased cell death. researchgate.netpnas.org

Antiproliferative and Apoptosis-Inducing Effects in Human Cancer Models

This compound has demonstrated significant antiproliferative and apoptosis-inducing effects in various human cancer cell models, further validating its therapeutic potential.

Lung Carcinoma Cells (e.g., H292)

In human lung carcinoma cells, such as the H292 cell line, this compound and its analogues have shown potent growth-inhibitory activity, often in the submicromolar to nanomolar range. nih.govsigmaaldrich.comresearchgate.net Studies have shown that this compound H, a derivative lacking the C27 disaccharide, still displays sub-micromolar activity against H292 cells. nih.gov The cytotoxic effect of this compound in H292 cells is dose-dependent and is enhanced in culture media with reduced glucose levels, further highlighting the link between its activity and cellular metabolism. nih.gov Confocal microscopy studies using fluorescently labeled this compound have demonstrated that the compound localizes within the mitochondria of H292 cells, consistent with its proposed mechanism of targeting the F0F1-ATP synthase. nih.govnih.gov In contrast, the aglycone, apoptolidinone, is inactive against H292 cells, reinforcing the importance of the sugar moieties for its cytotoxic effects. acs.orgresearchgate.net

Glioblastoma Cells

Glioblastoma, an aggressive form of brain cancer, represents a significant therapeutic challenge. frontiersin.org this compound has shown promise in suppressing the viability of glioblastoma cells. mdpi.com Its mechanism in these cells involves triggering the AMP-activated protein kinase (AMPK) stress response pathway, which is activated in response to ATP depletion. mdpi.commdpi.com Similar to other cancer models, the sensitivity of glioblastoma cells to this compound is influenced by their metabolic phenotype. mdpi.com Glioblastoma cells with a more oxidative metabolic profile exhibit a more robust AMPK stress response and are more sensitive to this compound-induced cytotoxicity. mdpi.com This suggests that, as with other cancers, the metabolic state of glioblastoma tumors could be a key determinant of their responsiveness to this compound-based therapies.

Colorectal Cancer (CRC) Cells

This compound A has demonstrated notable antiproliferative activity against human colorectal cancer (CRC) cells. researchgate.netresearchgate.net Studies have shown that it can effectively inhibit the growth of various CRC cell lines, including RKO, HCT116, and SW480, in a concentration-dependent manner. researchgate.netnih.gov The cytotoxic effect of this compound A appears to be selective for cancer cells, as indicated by a significantly higher IC50 value in a normal epithelial colon cell line (CCD841 CoN) compared to CRC cells. researchgate.net

The anticancer effects of this compound A in CRC cells are multifaceted. The compound has been shown to inhibit colony formation, a key characteristic of cancer cell proliferation. researchgate.netnih.gov Furthermore, long-term exposure to this compound A induces apoptosis, or programmed cell death, in CRC cells. researchgate.netnih.gov This is evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.netnih.govresearchgate.net These findings collectively suggest that this compound A holds potential as a therapeutic agent for colorectal cancer by inhibiting cell growth and promoting cell death. researchgate.netnih.gov

Leukemia Cells

The this compound family of glycomacrolides has been identified as a potential therapeutic agent for leukemia, targeting the unique bioenergetic requirements of cancer cells. nih.govsigmaaldrich.combiorxiv.org Research has shown that these compounds exhibit selective cytotoxicity towards oncogene-transformed cells. nih.govsigmaaldrich.combiorxiv.org The molecular target of this compound A in leukemia cells has been identified as the F1 subcomplex of mitochondrial ATP synthase. nih.govsigmaaldrich.combiorxiv.org

By inhibiting this key enzyme in oxidative phosphorylation, this compound and its analogue ammocidin A disrupt the energy metabolism of leukemia cells, leading to their death. nih.govsigmaaldrich.com In vivo studies with ammocidin A have demonstrated its ability to suppress leukemia progression at doses that were well-tolerated. nih.govsigmaaldrich.combiorxiv.org Furthermore, studies have shown that in K562 leukemia cells, knocking out the inhibitory factor ATPIF1 prevents it from interfering with this compound's binding to ATP synthase, highlighting a specific mechanism of action. nih.gov This targeted approach towards the energetic vulnerabilities of leukemia cells underscores the therapeutic potential of the this compound family in treating this type of cancer. nih.govsigmaaldrich.combiorxiv.org

Mouse Lymphoma Cells

This compound has been shown to induce apoptosis in mouse lymphoma cells. In the LYas mouse B cell lymphoma cell line, treatment with this compound resulted in the induction of apoptosis. google.com Specifically, within 6 hours of treatment with 1 µM of this compound, complete cleavage of PARP (poly ADP-ribose polymerase), a hallmark of apoptosis, was observed. researchgate.netnih.govresearchgate.net This cell death was found to be dependent on the action of caspase-9. researchgate.netnih.gov Further studies on the LYas cell line demonstrated that while 0.1 µM of this compound alone induced death in 25% of cells after 7 hours, co-treatment with oxamate, an inhibitor of lactate formation, increased the induction of apoptosis. pnas.org

Modulation of Cell Cycle Progression and Metastasis

Induction of G0/G1 Phase Cell Cycle Arrest

This compound A has been found to induce cell cycle arrest at the G0/G1 phase in human colorectal cancer (CRC) cells. researchgate.netnih.govsciprofiles.com This arrest halts the progression of the cell cycle, thereby inhibiting cell proliferation. researchgate.netnih.gov The induction of G0/G1 arrest by this compound A is associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6). researchgate.netnih.govsciprofiles.com This mechanism has been observed in CRC cell lines such as RKO and HCT116. researchgate.net The ability of this compound A to halt the cell cycle at this early phase is a significant contributor to its antiproliferative activities. nih.gov

Inhibition of Cancer Cell Invasion and Migration In Vitro

This compound A has demonstrated the ability to inhibit the invasion and migration of colorectal cancer (CRC) cells in laboratory settings. nih.gov Wound healing assays revealed that this compound A significantly inhibited the migration of both RKO and HCT116 CRC cells in a manner dependent on its concentration. nih.gov

This antimigratory effect is linked to the suppression of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell metastasis. nih.govnih.gov this compound A treatment led to an increase in the expression of E-cadherin, an epithelial marker, and a decrease in the expression of mesenchymal markers such as N-cadherin, vimentin, snail, and MMP9 in CRC cells. nih.govnih.govsciprofiles.com These findings suggest that this compound A's ability to inhibit cancer cell invasion and migration is at least partially due to its modulation of the EMT process. nih.gov

Upregulation of N-Myc Downstream-Regulated Gene 1 (NDRG1) Expression

This compound A has been shown to upregulate the expression of N-Myc Downstream-Regulated Gene 1 (NDRG1), a known tumor suppressor gene, in colorectal cancer (CRC) cells. researchgate.netnih.govsciprofiles.com This upregulation occurs in a concentration-dependent manner at both the protein and mRNA levels in CRC cell lines RKO and HCT116. nih.govnih.govresearchgate.net

Suppression of Epithelial-Mesenchymal Transition (EMT) Process

This compound A has demonstrated notable antimetastatic activity by influencing the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer cell migration and invasion. In studies involving human colorectal cancer (CRC) cells (RKO and HCT116), this compound A was found to inhibit cell migration and invasion by suppressing the EMT process. citeab.comciteab.com This effect is closely linked to its ability to upregulate the N-Myc downstream-regulated gene 1 (NDRG1), a known tumor suppressor. citeab.comnih.gov

The mechanism behind this suppression involves the modulation of key EMT biomarkers. Treatment with this compound A led to an increase in the protein expression of the epithelial marker E-cadherin. citeab.com Concurrently, it caused a dose-dependent decrease in the expression of mesenchymal markers, including N-cadherin, vimentin, and the transcription factor Snail. citeab.comnih.gov Furthermore, the expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for the degradation of the extracellular matrix and facilitating invasion, was also downregulated. citeab.comnih.gov These findings collectively suggest that this compound A exerts its antimetastatic effects by activating the NDRG1 pathway, which in turn inhibits the EMT program in cancer cells. citeab.com

Table 1: Effect of this compound A on EMT Biomarkers in Colorectal Cancer Cells

| Biomarker | Type | Effect of this compound A | Associated Gene/Protein | Reference |

|---|---|---|---|---|

| E-cadherin | Epithelial | Upregulation | CDH1 | citeab.com |

| N-cadherin | Mesenchymal | Downregulation | CDH2 | citeab.comnih.gov |

| Vimentin | Mesenchymal | Downregulation | VIM | citeab.comnih.gov |

| Snail | Mesenchymal (Transcription Factor) | Downregulation | SNAI1 | citeab.comnih.gov |

| MMP9 | Mesenchymal (Enzyme) | Downregulation | MMP9 | citeab.comnih.gov |

| NDRG1 | Tumor Suppressor | Upregulation | NDRG1 | citeab.comnih.gov |

Induction of Alternative Cell Death Pathways

While this compound is named for its profound ability to induce apoptosis (a form of programmed cell death), there is limited evidence suggesting its involvement in other cell death mechanisms. uni.lunih.gov

Programmed Necrosis (Necroptosis) in Specific Contexts

This compound's primary and well-documented mechanism of action is the induction of apoptosis through the inhibition of mitochondrial F0F1-ATP synthase. nih.govguidetopharmacology.org However, some research has alluded to the possibility of it inducing necrosis, a different form of cell death. One early report mentioned that certain agents, including this compound, could kill cells via necrosis, though the exact mechanisms were considered elusive at the time. fishersci.ca

Furthermore, other inhibitors of F0F1-ATP synthase, such as oligomycin, have been shown under specific cellular conditions to switch the cell death pathway from apoptosis to necrosis. nih.gov This switch can occur due to a severe depletion of cellular ATP, which is required for the execution of the apoptotic program. nih.gov By analogy, it is plausible that this compound could induce necroptosis in specific contexts, particularly in cells that are sensitive to drastic energy depletion. However, direct and detailed studies confirming this compound as a potent and specific inducer of the RIPK1/RIPK3/MLKL-mediated necroptosis pathway are currently lacking in the scientific literature.

Preclinical Efficacy and In Vivo Studies

The therapeutic potential of the this compound family of compounds has been evaluated in various preclinical in vivo models, demonstrating significant anti-tumor effects.

Suppression of Leukemia Progression In Vivo (e.g., Ammocidin A)

Ammocidin A, a glycomacrolide from the this compound family, has shown significant efficacy in suppressing leukemia progression in vivo. citeab.comnih.gov In a systemic murine xenograft model using MV-4-11 human leukemia cells, Ammocidin A demonstrated a dose-dependent suppression of leukemia. citeab.comuni.lu This anti-leukemic activity was observed at doses that were well-tolerated with minimal toxicity. citeab.comfishersci.ca The study confirmed that Ammocidin A, administered intraperitoneally, was bioavailable and effective as a monotherapy in this model. citeab.com The efficacy of Ammocidin A in this context is attributed to its inhibition of mitochondrial ATP synthase, highlighting the dependence of leukemia cells on oxidative phosphorylation (OXPHOS) for survival. citeab.comnih.gov

Table 2: In Vivo Study of Ammocidin A in Leukemia Model

| Parameter | Description | Reference |

|---|---|---|

| Compound | Ammocidin A (this compound Family) | citeab.comnih.gov |

| Cancer Model | Systemic Murine NSGS Xenograft | citeab.com |

| Cell Line | MV-4-11 (Human Leukemia) | citeab.comuni.lu |

| Primary Outcome | Dose-dependent suppression of leukemia progression | citeab.com |

| Mechanism | Inhibition of mitochondrial F1 subcomplex of ATP synthase | citeab.comnih.gov |

Insights from Tumor Growth Delay Studies

While specific studies explicitly measuring "tumor growth delay" as a primary endpoint for this compound are not extensively detailed, its demonstrated in vivo efficacy implies a significant capacity to delay tumor progression. The energetic impairment caused by this compound and its analogs in various cancer cell lines, including leukemia, lung, and colon cancers, has been shown to translate into decreased tumor growth in vivo. nih.govmedkoo.com For instance, the successful suppression of leukemia in xenograft models by Ammocidin A is a clear indicator of tumor growth inhibition. citeab.com The principle of a tumor growth delay study is to measure the time it takes for a tumor to reach a specific volume in treated versus untreated subjects. The substantial anti-leukemic effect seen with Ammocidin A monotherapy strongly suggests it would produce a significant tumor growth delay. citeab.comresearchgate.net

Compound and Protein Information

Structure-activity Relationship Sar and Analog Development

Characterization of Apoptolidin Analogues

The exploration of this compound's chemical space has been advanced through the isolation of naturally occurring congeners and the creation of derivatives by modifying its glycosylation pattern.

Naturally Occurring this compound Congeners (Apoptolidins B, C, D, Isothis compound)

Studies of the Nocardiopsis sp. fermentation broth have led to the identification of several natural analogs of this compound A. rcsb.org Among these are Apoptolidins B and C, which exhibit antiproliferative activities comparable to or even greater than this compound A itself in assays using H292 lung cancer cells. nih.gov

A significant, naturally occurring isomer is isothis compound, a ring-expanded macrolide. hmong.in.thfluoroprobe.com this compound A can isomerize to isothis compound, particularly under basic conditions, through an acyl migration from the C19 to the C20 hydroxyl group. fluoroprobe.comnih.gov This structural change is notable as isothis compound shows more than a tenfold decrease in its ability to inhibit mitochondrial F0F1-ATPase compared to this compound. ncats.io The isomerization process can reach equilibrium within the timeframe of many cell-based assays, a crucial consideration for biological evaluations. ncats.io

Glycosylated and Deglycosylated Derivatives (e.g., this compound H)

The intricate trisaccharide portion of this compound is crucial for its biological activity. absin.cn The aglycone, known as apoptolidinone, which lacks all sugar moieties, is reported to be non-cytotoxic. nih.govnpatlas.orgwikipedia.org This highlights the essential role of the carbohydrate units in the molecule's ability to induce apoptosis.

Derivatives with altered glycosylation have provided further insight. This compound H, which is a C27 deglycosylated analog of this compound A, retains significant sub-micromolar activity against H292 lung carcinoma cells. wikipedia.org This finding suggests that while the full trisaccharide is optimal for activity, modifications at the C27 position can be tolerated to some extent. The creation of a peracetylated and deglycosylated derivative has also been reported as part of the effort to understand the structural requirements for activity and stability. nih.gov The selective removal or modification of the sugar residues is a key strategy in developing new analogs.

Synthetic and Semisynthetic Approaches to Analogues

The structural complexity of this compound has made it a challenging but attractive target for chemical synthesis. Both total synthesis and semisynthetic modifications have been instrumental in producing analogs for SAR studies.

Total Synthesis Strategies of this compound A and Aglycone (Apoptolidinone)

The total synthesis of this compound A and its aglycone, apoptolidinone, has been accomplished by several research groups, employing various strategic disconnections of the molecule. hmong.in.thfluoroprobe.com

Key strategies in these syntheses often include:

Convergent Approaches: Syntheses typically involve the preparation of several complex fragments which are then coupled together late in the synthesis. For instance, the synthesis of apoptolidinone has been achieved by coupling a "northern half" (C1-C11) with a "southern part" (C12-C28).

Macrolactonization: A critical step in forming the 20-membered macrocycle is the macrolactonization, with methods like the Yamaguchi macrolactonization being employed. ctdbase.org

Stereocontrolled Reactions: The numerous stereocenters in the molecule necessitate the use of highly stereoselective reactions, such as diastereoselective aldol reactions, to establish the correct three-dimensional architecture. ctdbase.org

Cross-Coupling Reactions: Modern cross-coupling reactions, like the Stille coupling, Suzuki-Miyaura reaction, and Grubbs cross-metathesis, have been pivotal in assembling the carbon skeleton and installing the polyene segments. hmong.in.th

Syntheses of apoptolidinone, the aglycone, have also been reported by multiple groups, providing essential material for biological evaluation and confirming the importance of the attached sugars for cytotoxicity. npatlas.org These synthetic efforts not only provide access to the natural product but also open avenues for creating designed analogs with potentially improved properties. fluoroprobe.com

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis, which involves the chemical modification of the natural product isolated from fermentation, offers a more direct route to analogs. Given the multiple functional groups on the this compound scaffold, particularly its eight hydroxyl groups, this approach requires the development of highly selective reactions.

Derivatization strategies have been employed to probe the SAR of this compound. For example, creating derivatives through modification of the hydroxyl groups or the sugar moieties has been a common approach. rcsb.org The goal of these modifications is to generate new analogs for biological testing, which can help to identify the key structural features responsible for the molecule's selective cytotoxicity. Peptide-based catalysts have been explored as a tool for site-selective modification, offering a way to access novel analogs that might be difficult to obtain through traditional methods.

Selective Functionalization of Hydroxyl Groups

A major challenge in the semisynthesis of this compound analogs is the selective functionalization of one of its eight hydroxyl groups. Researchers have developed strategies based on progressive silyl protection, derivatization, and deprotection to achieve site-selective modification. This allows for the systematic acetylation or other modification of seven of the eight hydroxyl groups.

The relative reactivity of the hydroxyl groups has been exploited for selective derivatization. For instance, the C-2' hydroxyl group is the most reactive towards acylation. Alternatively, formation of a dibutylstannylidene acetal across the C-2'/C-3' diol allows for the selective benzoylation of the C-2' position. The unique cyclic hemi-ketal at C-21 can also be selectively targeted, for example, by treatment with an acid resin in methanol to form a ketal. These methods for selective functionalization are crucial for systematically exploring the structure-activity landscape of this compound and understanding how each part of the molecule contributes to its biological activity.

Synthesis of Key Intermediates (e.g., Macrolactone Core, Disaccharide)

The total synthesis of this compound and its core structures is a significant challenge that has been undertaken by several research groups. These efforts are crucial for creating analogs to probe the structure-activity relationship.

Macrolactone Core (Apoptolidinone): The synthesis of the aglycone core, known as apoptolidinone, has been a primary focus. The Nicolaou group reported the first synthesis of the macrocyclic core, employing key strategies such as a Stille coupling to connect major fragments and a macrolactonization to close the 20-membered ring. illinois.edursc.org Other synthetic strategies have also been developed. For instance, an efficient approach to apoptolidinones A and D involved constructing the macrolactone through an intramolecular Suzuki reaction. researchgate.net This synthesis also utilized stereocontrolled aldol reactions to establish critical stereocenters. researchgate.net A convergent synthesis of 20-deoxyapoptolidinone, an analog designed to prevent acyl-migration, partitioned the molecule into three fragments that were assembled using a Mukaiyama aldol reaction, Stille coupling, and Yamaguchi macrolactonization. figshare.com

Disaccharide Unit: The synthesis of the complex disaccharide moiety attached at the C27 position of the aglycone has also been a significant synthetic target. Successful syntheses have been reported that hinge on regio- and stereoselective glycosidation reactions. figshare.comnih.gov One approach involved a TBS-OTf-promoted β-glycosidation to link the two deoxy-sugar units, l-olivomycose and d-oleandrose. figshare.comnih.gov More recent synthetic efforts have reported noteworthy chemical transformations, including the use of XtalFluor-E for the efficient preparation of a fluorodisaccharide, an advanced intermediate for analog creation. rsc.org The development of methods for constructing these sugar units is vital, as they are known to be critical for the compound's cytotoxic effects. acs.org

Correlation between Structural Features and Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in deconvoluting the roles of the macrolide core and the saccharide units in this compound's biological activity. These studies have revealed that while the aglycone confers the basic mechanism of action, the sugar appendages are indispensable for potent cytotoxicity. illinois.edu

Glycosylation is a critical determinant of this compound's biological activity. Numerous studies have demonstrated that the sugar moieties are essential for cytotoxicity. vanderbilt.eduresearchgate.net

The complete removal of the sugar appendages to yield the aglycone, apoptolidinone, results in a dramatic loss of antiproliferative activity. vanderbilt.eduresearchgate.netnih.gov Synthetic apoptolidinones A and D were shown to be noncytotoxic against human lung cancer cells (H292), underscoring the necessity of the sugars for cellular effects. researchgate.net Further studies have dissected the relative importance of the different saccharide chains. The C27 disaccharide has been shown to be more significant for cytotoxicity than the C9 monosaccharide. researchgate.netnih.gov

Interestingly, a disconnect has been observed between ATPase inhibition and cellular cytotoxicity. A semi-synthetic, deglycosylated derivative of this compound was found to retain considerable activity against the mitochondrial ATPase but exhibited greatly reduced cellular cytotoxicity. cellpathway.com This suggests that while the macrolide core is the primary pharmacophore for target binding (F0F1-ATPase), the saccharide chains are crucial for other functions, such as facilitating cellular uptake and transport to its mitochondrial target. illinois.educellpathway.com This hypothesis is supported by biosynthetic studies where the glycosylation of a synthetic aglycone by the this compound-producing microorganism successfully restored cytotoxicity against H292 cells. nih.gov

This compound's mechanism of action is primarily attributed to its inhibition of mitochondrial F0F1-ATPase. toku-e.commedchemexpress.com However, SAR studies reveal a complex relationship where potent enzyme inhibition does not always translate directly to high antiproliferative activity.

Recent cryo-EM studies have provided high-resolution insight into this interaction, revealing that this compound binds to the F1 subcomplex of ATP synthase. This is a distinct binding site from other macrolide ATPase inhibitors like oligomycin, which target the F0 region. nih.gov This finding helps to explain some of the subtle differences in their biological profiles despite both being classified as ATP synthase inhibitors. nih.gov

Structural modifications to the macrolactone core also have a profound impact on activity. Isomerization of the macrolactone, a known issue at physiological pH, is detrimental to activity. figshare.com Isothis compound, a 21-membered ring-expanded isomer formed by acyl migration, is approximately 10-fold less potent as an F1F0-ATP synthase inhibitor compared to this compound A. researchgate.net Another analog, this compound G, which is a geometric isomer of the C2-C3 double bond, also displays a modest decrease in cytotoxicity compared to this compound A. nih.gov

The following table summarizes the structure-activity relationships for key this compound analogs.

| Compound | Key Structural Feature | F₀F₁-ATPase Inhibition | Antiproliferative Activity | Reference(s) |

| This compound A | Parent Compound | Potent (IC₅₀ ~0.7 µM) | High (GI₅₀ ~6.5 nM) | nih.gov |

| Apoptolidinone | Aglycone (no sugars) | - | Inactive | researchgate.netnih.gov |

| Isothis compound A | 21-membered macrolactone | ~10-fold less potent than A | Reduced | researchgate.net |

| This compound G | C2-C3 double bond isomer | - | Reduced (EC₅₀ ~150 nM) | nih.gov |

| Deglycosylated Analog | No sugars | Retains activity | Greatly reduced | cellpathway.com |

Note: Activity values are context-dependent and vary between different assays and cell lines. This table provides a qualitative summary of relative activities.

These findings collectively highlight that while F0F1-ATPase inhibition is the primary mechanism, the antiproliferative potency of this compound and its analogs is a multifactorial property heavily dependent on the integrity of both the macrolactone core and, crucially, the attached saccharide moieties that govern cellular access to the target.

Mechanisms of Resistance to Apoptolidin

Molecular Basis of Acquired Resistance

The primary molecular target of apoptolidin is the F1 subcomplex of mitochondrial ATP synthase, a crucial enzyme for cellular energy production through oxidative phosphorylation (OXPHOS). nih.govnih.gov Acquired resistance is frequently linked to specific genetic mutations within the subunits of this enzyme complex.

Researchers have utilized deep mutational scanning to identify specific mutations that confer resistance to this compound. nih.govnih.gov This technique involves creating a library of possible mutations in the target protein and then selecting for cells that survive in the presence of the drug. Through this method, mutational hotspots have been identified in the ATP synthase beta subunit (ATP5B) and gamma subunit (ATP5C). nih.gov

One key resistance-conferring mutation is a substitution of phenylalanine for leucine at position 394 in the ATP5B subunit (ATP5B-L394F). nih.gov This specific mutation was hypothesized based on the genomic analysis of the this compound-producing organism, Nocardiopsis sp. FU-40, which possesses this substitution and is naturally resistant. nih.gov It is believed that the bulkier phenylalanine residue creates a steric clash that prevents this compound from binding effectively to the ATP synthase complex. nih.govresearchgate.net Further studies have revealed other mutational hotspots that confer resistance, including positions ATP5B-I390 and ATP5C-L77. nih.gov

Key Resistance Mutations to this compound

| Gene Subunit | Mutation | Effect | Reference |

|---|---|---|---|

| ATP5B (β subunit) | L394F | Prevents drug binding through steric hindrance. | nih.govresearchgate.net |

| ATP5B (β subunit) | I390R | Confers resistance; introduction of a charged residue likely disrupts hydrophobic interactions needed for binding. | nih.govwindows.net |

| ATP5C (γ subunit) | L77R | Confers resistance; introduction of a charged residue likely alters binding site electrostatics. | nih.govwindows.net |

The functional role of specific mutations in conferring resistance to this compound has been definitively confirmed using CRISPR-Cas9 gene-editing technology. nih.govnih.govsigmaaldrich.com Scientists have used CRISPR-Cas9 to precisely introduce suspected resistance mutations, such as ATP5B-L394F, into the genome of this compound-sensitive cancer cell lines like K562 and MV-4-11. researchgate.netresearchgate.net

The resulting engineered cells, now carrying the specific mutation, demonstrated a marked increase in resistance to this compound compared to the original, wild-type cells. nih.govresearchgate.net This direct confirmation through genetic knock-in experiments provides conclusive evidence that single amino acid changes in the ATP synthase binding pocket are sufficient to render cells resistant to this compound's cytotoxic effects. nih.govwindows.net

Identification of ATP Synthase Resistance Mutations (e.g., ATP5B-L394F)

Metabolic Adaptations in Resistant Cells

Beyond genetic mutations in the drug target, cells can develop resistance by altering their metabolic pathways to reduce their dependency on the process inhibited by this compound.

This compound's mechanism of action is the inhibition of ATP synthase, which halts ATP production via mitochondrial oxidative phosphorylation. researchgate.netpnas.org However, many cancer cells exhibit metabolic plasticity and can generate ATP through aerobic glycolysis, a phenomenon known as the Warburg effect. researchgate.netmdpi.com

Cells that primarily rely on or can switch to glycolysis for their energy needs are inherently less sensitive or can acquire resistance to this compound. researchgate.netpnas.org Their reduced dependence on OXPHOS means that the inhibition of ATP synthase by this compound is not catastrophic to their energy supply, allowing them to survive. researchgate.netnih.gov The metabolic phenotype of a cell is, therefore, a critical determinant of its sensitivity to this compound. researchgate.net Cells that are highly dependent on OXPHOS are sensitive, while those with a predominantly glycolytic metabolism are resistant. researchgate.netpnas.orgmdpi.com

Strategies to Overcome or Circumvent Resistance

Understanding the mechanisms of resistance allows for the development of strategies to overcome them. For this compound, this primarily involves targeting the metabolic escape route used by resistant cells. A key strategy is the co-administration of this compound with inhibitors of glycolysis. researchgate.netpnas.org

By simultaneously blocking both oxidative phosphorylation (with this compound) and glycolysis (with a second agent), it is possible to create a synthetic lethal scenario for the cancer cell. Two such agents used in research studies are oxamate and 2-deoxyglucose. pnas.org

Oxamate : An inhibitor of the enzyme lactate dehydrogenase, which is crucial for anaerobic glycolysis. pnas.org

2-Deoxyglucose : A glucose analog that inhibits glycolysis by competitively inhibiting the enzyme hexokinase. pnas.org

Studies have shown that treating this compound-resistant, glycolytic cells with either oxamate or 2-deoxyglucose re-sensitizes them to this compound-induced cell death. researchgate.netpnas.org This combination therapy approach, which targets both major arms of energy metabolism, presents a promising strategy to circumvent metabolic resistance to ATP synthase inhibitors like this compound. researchgate.netnih.gov

Advanced Research Methodologies in Apoptolidin Studies

Cryogenic Electron Microscopy (Cryo-EM) for Protein-Ligand Complex Analysis

Cryogenic electron microscopy (Cryo-EM) has been instrumental in revealing the structural basis of apoptolidin's inhibitory action at near-atomic resolution. ucl.ac.uk Researchers have utilized this powerful technique to visualize the complex formed between this compound and its molecular target, the F1 subcomplex of mitochondrial ATP synthase. nih.govresearchgate.net

Studies involving Cryo-EM analysis of yeast ATP synthase bound to this compound and its analogue, ammocidin, have provided high-resolution maps of the binding site. nih.govresearchgate.net These structural studies revealed that this compound and related glycomacrolides bind within a novel inhibitory site on the F1 subcomplex, distinct from the binding sites of other known ATP synthase inhibitors. nih.gov The core macrolide of this compound is buried deep within a hydrophobic pocket, interacting with multiple residues of the enzyme's subunits. nih.gov The detailed structural data obtained from Cryo-EM has made it possible to build atomic models of the this compound-ATP synthase complex, offering a precise understanding of the molecular interactions that underpin its inhibitory function. nih.govresearchgate.net

The workflow for these studies typically involves preparing cryo-EM grids of the purified protein-ligand complex, collecting image data, and using computational analysis to generate 2D class averages and 3D reconstructions of the F1 region. researchgate.netresearchgate.net This approach has successfully elucidated the shared mode of inhibition for the this compound family of macrolides. nih.govnih.gov

Photoaffinity Probes for Molecular Target Identification

The definitive identification of mitochondrial ATP synthase as the target of this compound was achieved through the strategic use of photoaffinity probes. nih.govnih.gov This chemical biology approach involves synthesizing an analogue of the parent molecule that incorporates a photoreactive group and a reporter tag, enabling covalent crosslinking to the target protein upon UV irradiation. plos.orgenamine.net

For this compound studies, researchers synthesized photoaffinity probes such as this compound A-PA, which incorporates a diazirine group for photocrosslinking and an alkyne handle for subsequent "click chemistry" ligation to a fluorescent dye or a biotin tag for affinity purification. nih.govresearchgate.net The site of modification, the C9 2-deoxyglucose, was chosen because previous studies showed it could be altered without losing the compound's potent cytotoxicity. nih.gov

When applied to sensitive cancer cell lines like MV-4-11 acute myeloid leukemia, the probe retained biological activity comparable to the parent this compound A. nih.gov Upon exposure to UV light, the probe covalently binds to its target. Subsequent proteomic analysis of the labeled proteins definitively identified the β subunit of ATP synthase (ATP5B) as the primary molecular target of this compound. nih.govresearchgate.net This method was crucial in confirming the direct physical interaction between this compound and its target within a complex cellular environment. nih.govresearchgate.net

Deep Mutational Scanning of Binding Interfaces

To functionally map the binding interface and confirm the significance of the interactions observed via Cryo-EM, researchers have employed deep mutational scanning. researchgate.net This high-throughput mutagenesis technique allows for the functional analysis of thousands of protein variants simultaneously, providing a comprehensive map of residues critical for drug binding and mechanism of action. researchgate.net

In the context of this compound research, deep mutational scanning was used to analyze the binding interface on ATP synthase. nih.govnih.gov By creating a library of mutations in the residues predicted to line the this compound binding pocket, scientists could identify specific amino acid changes that conferred resistance to the compound's cytotoxic effects. nih.gov The results of these scans precisely corroborated the structural data from Cryo-EM, confirming that the identified binding site is the sole mechanistic target responsible for this compound's cytotoxicity. nih.gov Mutations that eliminated the binding of this compound also eliminated its cell-killing activity, providing strong evidence for the on-target mechanism. nih.govresearchgate.net

Functional Genomics and Gene Editing Technologies (CRISPR-Cas9)

The findings from deep mutational scanning were further validated using precise gene editing technologies, most notably CRISPR-Cas9. nih.govnih.gov This technology allows for the targeted modification of genes within living cells to introduce specific mutations, knock out gene expression, or insert new genetic information.

In this compound research, CRISPR-Cas9 was used to engineer cell lines to express specific mutations in the ATP synthase gene (ATP5B) that were identified as conferring resistance in deep mutational scanning experiments. nih.govresearchgate.net For example, introducing the L394F mutation into the ATP synthase β subunit in K562 leukemia cells confirmed its role in modulating sensitivity to this compound and its analogue, ammocidin A. researchgate.net

Furthermore, CRISPR-Cas9 was used to knock out the gene for the endogenous inhibitor of ATP synthase, ATPIF1. nih.gov This experiment demonstrated that the binding of this compound to ATP synthase is prevented by the presence of ATPIF1, providing further insight into the mechanism of action. nih.gov The combination of deep mutational scanning and CRISPR-Cas9-mediated gene editing provides a powerful workflow to identify a drug's binding site and then rigorously validate its functional importance in a cellular context. nih.govnih.gov

High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a foundational technology in drug discovery that enables the rapid, automated testing of large libraries of chemical compounds for a specific biological activity. bmglabtech.com this compound itself was initially identified as a uniquely selective cytotoxic agent through its evaluation in the National Cancer Institute's (NCI) 60-cell line screen. researchgate.net

In more recent chemical biology studies, HTS methodologies are employed to screen for novel analogues of this compound. acs.org These campaigns often involve miniaturized cell-based assays where hundreds or thousands of compounds can be tested in parallel. bmglabtech.comnih.gov For instance, an assay suitable for screening dozens of catalysts in parallel reactions using only microgram quantities of this compound was developed to identify catalysts that could create unique analogues. acs.org This led to the generation of new, homogeneous this compound derivatives with differing acylation patterns. acs.org The biological activity of these new compounds was then evaluated using growth inhibition assays, demonstrating activities comparable to the parent molecule. acs.org HTS is therefore a critical tool for both the initial discovery of bioactive compounds like this compound and for the subsequent diversification and optimization of the natural product scaffold.

Chemical Proteomics Approaches

Chemical proteomics combines the use of chemical probes with advanced mass spectrometry to study protein function and drug interactions on a proteome-wide scale. eu-openscreen.eustanford.edu This approach was central to the successful identification of this compound's molecular target. nih.gov

The methodology involved using the alkyne-functionalized this compound photoaffinity probe (Apop A-PA) to covalently label its binding partners in live leukemia cells. nih.gov After cell lysis, a biotin tag was attached to the probe via click chemistry. The biotinylated proteins were then captured and enriched from the entire cellular proteome using streptavidin resin. nih.govstanford.edu

These enriched proteins were then identified and quantified using sophisticated mass spectrometry techniques, such as multiplexed quantitative proteomics with tandem mass tags (TMT). nih.govresearchgate.net This analysis revealed a single, highly enriched protein that was outcompeted by the addition of excess unmodified this compound A: the β subunit of ATP synthase (ATP5B). nih.govresearchgate.net This unbiased, proteome-wide approach provided definitive evidence of the specific target engagement in a complex biological system, a critical step in validating the mechanism of action. eu-openscreen.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules in solution. rsc.orgnih.gov It has been essential for the initial structure elucidation of this compound and its various naturally occurring congeners. nih.gov

In a notable example, NMR was used to determine the structure of this compound G, a light-induced isomer of this compound A. nih.gov A series of two-dimensional NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), were employed. HSQC experiments established the direct one-bond connections between protons and carbons, while COSY and HMBC experiments were used to piece together the carbon skeleton and confirm the connectivity of the complex polyketide chain. nih.gov Long-range HMBC correlations were particularly crucial for confirming the 20-membered macrolactone ring structure and verifying the positions of the various sugar moieties and methyl groups attached to the core. nih.gov This detailed analysis allowed for the precise characterization of the new isomer, revealing that the primary structural difference was a change in the geometry of the C2-C3 double bond. nih.gov

Future Directions and Translational Research Implications

Development of Novel Apoptolidin-Derived Therapeutics

The natural product this compound, while a potent inhibitor of mitochondrial F₀F₁-ATP synthase, possesses certain liabilities, such as instability, that hinder its direct development as a drug. nih.gov This has driven extensive research into the synthesis of novel analogs with improved pharmacological properties.

Synthetic Efforts and Analog Development: Total synthesis of this compound has been a significant achievement, enabling the creation of various analogs. cornellpharmacology.orgnih.gov These synthetic endeavors have not only provided access to the core structure but have also allowed for modifications to improve stability and efficacy. For instance, efforts have been made to synthesize 20-deoxyapoptolidinone to prevent the acyl-migration that leads to the less active isothis compound. figshare.com The development of synthetic technologies, such as Stille and Horner-Wadsworth-Emmons couplings, has been instrumental in constructing the complex macrocyclic structure and its glycosylated domains. cornellpharmacology.orgnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of various analogs has been crucial for understanding the structure-activity relationship of the this compound family. cornellpharmacology.orgnih.gov Studies on different derivatives have shown that potent inhibition of F₀F₁-ATPase is not the sole determinant of antiproliferative activity, suggesting a more complex mode of action or the existence of a secondary biological target. a-z.luacs.org The development and evaluation of analogs with significant bioactivity against tumor cells continue to be a primary focus. cornellpharmacology.orgnih.gov

Focus on Improved Analogs like Ammocidin A: Ammocidin A, a structurally related glycomacrolide, has emerged as a promising candidate. nih.gov It shares a similar mechanism of action with this compound, targeting the F₁ subcomplex of ATP synthase. nih.govnih.gov Importantly, in vivo studies have demonstrated that ammocidin A can suppress leukemia progression in mouse xenografts with minimal toxicity, highlighting its potential as a viable therapeutic agent. nih.gov This success provides a strong rationale for the continued development of this compound family glycomacrolides. nih.govresearchgate.net

Addressing Oxidative Phosphorylation-Dependent Cancers

A significant breakthrough in this compound research is the identification of its specific molecular target, the mitochondrial F₀F₁-ATP synthase, which is central to oxidative phosphorylation (OXPHOS). nih.govresearchgate.netnih.gov This discovery has positioned this compound and its analogs as promising agents for treating cancers that are highly dependent on this metabolic pathway.

Targeting a Key Metabolic Vulnerability: While many cancer cells exhibit the Warburg effect, relying on glycolysis even in the presence of oxygen, a subset of cancers and cancer stem cells are heavily dependent on OXPHOS for their energy and biosynthetic needs. nih.govmdpi.com This dependency creates a therapeutic window for inhibitors of ATP synthase. This compound's ability to selectively induce apoptosis in oncogene-transformed cells highlights its potential to exploit this metabolic vulnerability. nih.govresearchgate.netnih.gov Cancers such as acute myeloid leukemia (AML) and glioblastoma have been identified as being particularly susceptible to OXPHOS inhibition. nih.gov

Mechanism of Action: Cryo-electron microscopy has revealed that this compound and ammocidin bind to the F₁ subcomplex of ATP synthase, a distinct mechanism from other inhibitors like oligomycin that target the Fₒ region. nih.gov This novel mode of inhibition has been confirmed through mutational scanning, which identified resistance mutations that abolished both binding and cytotoxicity. nih.gov This detailed mechanistic understanding provides a solid foundation for the rational design of next-generation inhibitors. nih.govnih.gov

Potential for Combination Therapies (e.g., with LDH inhibitors)

To enhance the therapeutic efficacy of this compound-based drugs and overcome potential resistance mechanisms, combination therapies are being explored.

Synergy with Glycolysis Inhibitors: For cancer cells that can switch between OXPHOS and glycolysis, a dual-pronged attack targeting both pathways is a rational approach. Combining this compound with inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, could create a powerful synergistic effect. researchgate.net By simultaneously blocking both major energy production pathways, it may be possible to induce a catastrophic energy crisis in cancer cells, leading to enhanced cell death. researchgate.netjcancer.org Studies have shown that co-treatment of resistant cells with this compound and metabolic inhibitors can enhance this compound-induced cell death. researchgate.net

Combination with Other Anti-cancer Agents: There is also evidence suggesting that OXPHOS inhibitors can be combined synergistically with other approved cancer therapeutics. For example, the BCL-2 inhibitor venetoclax, which also targets OXPHOS, could be a potential partner for this compound family glycomacrolides. nih.gov Preclinical models have shown that ammocidin can synergize with venetoclax in treating AML. researchgate.net Combining LDH-A inhibitors with conventional chemotherapeutics like docetaxel has also shown promise in preclinical models by reversing the Warburg effect and increasing apoptosis. nih.gov

Challenges and Opportunities in Preclinical and Clinical Translation

Despite the promising preclinical data, the path to clinical application for this compound-derived therapeutics is fraught with challenges.

Challenges:

Preclinical to Clinical Discrepancy: A major hurdle in drug development is the frequent failure of promising preclinical findings to translate into successful clinical trials. nih.govscienceopen.com This can be due to the limitations of preclinical models in fully recapitulating the complexity of human disease. nih.govnih.gov

Stability and Bioavailability: The inherent instability of the parent compound, this compound, remains a concern. nih.gov While analogs like ammocidin A show improved properties, further optimization is likely needed. nih.gov

Manufacturing and Cost: The complex structure of these macrolides makes large-scale synthesis and manufacturing a significant and costly challenge. scienceopen.combath.ac.ukbio-integration.org

Toxicity and Therapeutic Window: Although this compound shows selectivity for cancer cells, its target, ATP synthase, is ubiquitously expressed. nih.gov Therefore, ensuring a wide therapeutic window to minimize off-target toxicity in healthy tissues is critical. nih.gov

Opportunities:

Targeted Patient Selection: The understanding that this compound targets OXPHOS-dependent cancers allows for the potential to select patient populations most likely to respond to treatment, thereby increasing the chances of clinical success. nih.gov

Biomarker Development: Identifying biomarkers that predict sensitivity or resistance to this compound-based therapies will be crucial for patient stratification and personalized medicine approaches. mdpi.com

Advancements in Drug Delivery: Novel drug delivery systems, such as nanoparticles, could potentially be employed to improve the stability, bioavailability, and targeted delivery of this compound analogs, enhancing their therapeutic index. bio-integration.orgcuni.cz

Interdisciplinary Collaboration: Overcoming the challenges of clinical translation will require a collaborative effort between chemists, biologists, and clinicians to optimize drug candidates, design robust clinical trials, and ultimately bring these promising new therapies to patients. scienceopen.combrieflands.com

The journey of this compound from a natural product discovery to a potential clinical candidate is a testament to the power of chemical synthesis and biological investigation. While significant hurdles remain, the continued development of novel analogs and a deeper understanding of their therapeutic potential in specific cancer contexts offer hope for a new class of anti-cancer agents that target the metabolic vulnerabilities of tumors.

Q & A

Q. What is the molecular mechanism of apoptolidin-induced apoptosis, and how does it selectively target transformed cells?

this compound selectively induces apoptosis in E1A-transformed rat glia cells by inhibiting mitochondrial F0F1-ATPase, a critical enzyme in ATP synthesis . Methodologically, researchers can validate this mechanism using ATPase activity assays (e.g., spectrophotometric quantification of phosphate release) and compare cytotoxicity in transformed vs. non-transformed cell lines (e.g., via MTT assays under controlled glucose concentrations ). Selectivity studies should include flow cytometry to measure apoptosis markers (e.g., Annexin V/PI staining) in paired cell models.

Q. How is this compound structurally characterized, and what techniques are critical for confirming its stereochemistry?

this compound’s macrocyclic polyketide structure, including 12 stereocenters, is confirmed via NMR (e.g., NOESY for spatial proximity analysis), X-ray crystallography, and enantioselective synthesis . For synthetic validation, researchers should employ stereospecific reactions such as Shiina macrolactonization and Grubbs cross-metathesis, with intermediates analyzed via chiral HPLC or Mosher ester derivatization .

Advanced Research Questions

Q. What are the key challenges in the total synthesis of this compound, and how can stereochemical fidelity be maintained during macrocycle assembly?

The synthesis involves stereoselective glycosylation at C9 and C27, requiring orthogonal protecting groups (e.g., triethylsilyl ethers) and catalysts (e.g., triflic acid for glycosidic bond formation) . Critical steps include Yamaguchi macrolactonization (optimized at 0.1 M concentration for ring closure) and cross-metathesis using Grubbs catalysts to install the C10–C13 diene (>95% E-selectivity via H NMR monitoring) . Researchers must rigorously control reaction temperatures (e.g., 90°C for alkene oxidations) and employ kinetic resolution to avoid epimerization.

Q. How do structural modifications (e.g., isomerization or glycosylation) impact this compound’s bioactivity?

Isomerization to isothis compound reduces F0F1-ATPase inhibition by 10-fold, likely due to altered macrocycle conformation . To assess modifications, researchers can use time-course HPLC to monitor isomerization kinetics in solution (e.g., DMSO at 25°C) and correlate with IC shifts in ATPase inhibition assays . Glycosylation at C9 is essential for cytotoxicity; truncation studies (e.g., enzymatic deglycosylation followed by cytotoxicity profiling in H292 cells) can elucidate sugar moiety contributions .

Q. How can conflicting data on this compound’s cytotoxicity across studies be reconciled?

Discrepancies often arise from variations in cell culture conditions (e.g., glucose concentration affecting glycolytic ATP production) or this compound isomerization during assays . To mitigate this:

Q. What experimental models best recapitulate this compound’s in vivo activity, and how can pharmacokinetic limitations be addressed?